REACTION_CXSMILES
|
[Cl:1][C:2]1[CH:3]=[C:4]([NH:8][C:9](=[O:19])[C:10]([CH3:18])=[CH:11]C2C=CC=CC=2)[CH:5]=[CH:6][CH:7]=1.[Al+3].[Cl-].[Cl-].[Cl-]>ClC1C=CC=CC=1>[Cl:1][C:2]1[CH:3]=[C:4]2[C:5]([CH:18]=[C:10]([CH3:11])[C:9](=[O:19])[NH:8]2)=[CH:6][CH:7]=1 |f:1.2.3.4|
|
Name
|
N-(3-chlorophenyl)-2-methyl-3-phenylacrylamide
|
Quantity
|
2.5 g
|
Type
|
reactant
|
Smiles
|
ClC=1C=C(C=CC1)NC(C(=CC1=CC=CC=C1)C)=O
|
Name
|
|
Quantity
|
6.2 g
|
Type
|
reactant
|
Smiles
|
[Al+3].[Cl-].[Cl-].[Cl-]
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
ClC1=CC=CC=C1
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
120 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
After 4 hours the solution is poured onto ice
|
Duration
|
4 h
|
Type
|
FILTRATION
|
Details
|
The solution is filtered
|
Type
|
WASH
|
Details
|
The organic layer is washed with 1N HCl, H2O and saturated NaCl
|
Type
|
CUSTOM
|
Details
|
The crude product is purified by column chromatography
|
Type
|
WASH
|
Details
|
eluting with 2% MeOH/CH2Cl2
|
Name
|
|
Type
|
product
|
Smiles
|
ClC1=CC=C2C=C(C(NC2=C1)=O)C
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 7.74 mmol | |
AMOUNT: MASS | 1.5 g | |
YIELD: CALCULATEDPERCENTYIELD | 84.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |